Product packaging for 1,3-Ditert-butylpyrazole-4-carboxylic acid(Cat. No.:CAS No. 1152548-17-8)

1,3-Ditert-butylpyrazole-4-carboxylic acid

Cat. No.: B2764141
CAS No.: 1152548-17-8
M. Wt: 224.304
InChI Key: MHSIHRZPQNUXAH-UHFFFAOYSA-N
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Description

1,3-Ditert-butylpyrazole-4-carboxylic acid is a high-purity chemical building block designed for research and development in medicinal chemistry. The pyrazole core is a privileged scaffold in drug discovery, known for its presence in compounds with a wide range of pharmacological activities . This specific derivative, featuring sterically hindered tert-butyl groups and a carboxylic acid functional group, is a versatile intermediate for the synthesis of more complex molecules, particularly through amidation reactions to create novel carboxamide derivatives . Researchers value such pyrazole-4-carboxylic acids for constructing compound libraries aimed at discovering new therapeutic agents. Pyrazole-based compounds have demonstrated significant biological activities, including antibacterial, anticancer, anti-inflammatory, and antidepressant effects . Recent studies highlight the potential of pyrazole carboxamides as antibiotic adjuvants; certain derivatives have shown synergistic activity with colistin against multidrug-resistant Gram-negative pathogens like Acinetobacter baumannii , a critical priority for the World Health Organization . The carboxylic acid moiety allows for further structural diversification, making it a key intermediate for exploring structure-activity relationships (SAR) and optimizing drug-like properties. This product is intended for laboratory research use only and is not for diagnostic or therapeutic purposes. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20N2O2 B2764141 1,3-Ditert-butylpyrazole-4-carboxylic acid CAS No. 1152548-17-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-ditert-butylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-11(2,3)9-8(10(15)16)7-14(13-9)12(4,5)6/h7H,1-6H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSIHRZPQNUXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C=C1C(=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,3 Ditert Butylpyrazole 4 Carboxylic Acid and Analogous Structures

Strategic Approaches to Pyrazole (B372694) Ring Construction

The formation of the pyrazole ring is the foundational step in the synthesis of 1,3-ditert-butylpyrazole-4-carboxylic acid. Various methods have been developed, ranging from classical reactions to more modern, regioselective approaches.

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govbeilstein-journals.org This approach, historically known as the Knorr pyrazole synthesis, dates back to the 19th century and remains a cornerstone of pyrazole chemistry. mdpi.com In the context of synthesizing this compound, a suitable 1,3-dicarbonyl precursor bearing tert-butyl groups would be required.

Modern adaptations of this classical reaction often focus on improving reaction conditions, yields, and regioselectivity. The use of microwave irradiation, for instance, has been shown to accelerate the reaction and often leads to cleaner product formation. mdpi.com Furthermore, various catalysts, including Lewis acids, have been employed to enhance the efficiency of the cyclocondensation. mdpi.com One-pot procedures that involve the in situ generation of the 1,3-dicarbonyl compound followed by cyclization with hydrazine have also been developed to streamline the synthetic process. nih.govrsc.org

Reaction TypeReactantsKey Features
Knorr Pyrazole Synthesis1,3-Dicarbonyl compound, Hydrazine derivativeClassical, versatile method.
Modern AdaptationsSame as aboveUse of microwave irradiation, Lewis acid catalysis, one-pot procedures.

A significant challenge in the synthesis of unsymmetrically substituted pyrazoles is controlling the regioselectivity of the cyclocondensation reaction. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, a mixture of two regioisomers can be formed. mdpi.comnih.gov The regiochemical outcome is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine. nih.gov

For the synthesis of a 1,3-disubstituted pyrazole, the choice of hydrazine derivative and dicarbonyl precursor is crucial for achieving high regioselectivity. mdpi.com For instance, the reaction of a β-ketoester with a substituted hydrazine often proceeds with a predictable regioselectivity. The more nucleophilic nitrogen of the hydrazine typically attacks the more electrophilic ketone carbonyl, directing the formation of a specific regioisomer. nih.gov In the case of highly substituted hydrazines, steric hindrance can also play a determining role in the regiochemical outcome. nih.gov

Precursor CombinationExpected Regiochemical OutcomeInfluencing Factors
Unsymmetrical 1,3-diketone + Substituted hydrazineMixture of regioisomersSteric and electronic effects of substituents.
β-Ketoester + Substituted hydrazineOften a single major regioisomerNucleophilicity of hydrazine nitrogens, electrophilicity of carbonyls.

The synthesis of pyrazoles bearing bulky substituents, such as the two tert-butyl groups in this compound, presents significant steric challenges. nih.gov Steric hindrance can impede the approach of the nucleophilic hydrazine to the carbonyl centers of the 1,3-dicarbonyl precursor, leading to slower reaction rates or requiring more forcing reaction conditions.

The bulky tert-butyl groups can also influence the conformational preferences of the intermediates, which can affect the cyclization and dehydration steps of the pyrazole formation. In some cases, alternative synthetic routes that avoid the direct condensation of highly hindered fragments may be necessary. For example, a stepwise approach where one substituent is introduced after the formation of a less hindered pyrazole ring could be considered. The use of more reactive dicarbonyl equivalents or highly reactive hydrazine derivatives might also be required to overcome the steric barriers. nih.gov

Introduction and Functionalization of the Carboxylic Acid Moiety at Position 4

Once the 1,3-ditert-butylpyrazole ring is constructed, the next critical step is the introduction of the carboxylic acid group at the C4 position.

Direct carboxylation of the pyrazole ring at the C4 position is a common strategy. The pyrazole ring is an electron-rich aromatic system, and the C4 position is often susceptible to electrophilic substitution. chim.it One of the most well-established methods for introducing a formyl group at the C4 position is the Vilsmeier-Haack reaction, which utilizes phosphoryl chloride and dimethylformamide. nih.gov The resulting pyrazole-4-carboxaldehyde can then be oxidized to the corresponding carboxylic acid.

Alternatively, direct carboxylation can be achieved through metalation of the C4 position followed by quenching with carbon dioxide. This typically involves the use of a strong base, such as n-butyllithium, to deprotonate the C4 position, generating a pyrazolyl anion that can then react with CO2. However, the presence of acidic protons on the nitrogen atoms of the pyrazole ring necessitates the use of N-protected pyrazole derivatives for this approach to be successful.

Carboxylation MethodReagentsIntermediate
Vilsmeier-Haack followed by OxidationPOCl3, DMF; then an oxidizing agentPyrazole-4-carboxaldehyde
Metalation-CarboxylationStrong base (e.g., n-BuLi), CO2N-Protected pyrazolyl anion

An alternative strategy for introducing a carboxylic acid group involves the oxidative cleavage of a pre-existing functional group at the C4 position. researchgate.net For example, a 4-alkylpyrazole can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. researchgate.net This method is contingent on the successful synthesis of the appropriately substituted 4-alkyl-1,3-ditert-butylpyrazole.

Another approach could involve the ozonolysis of a 4-alkenylpyrazole. masterorganicchemistry.com Ozonolysis cleaves the carbon-carbon double bond of the alkenyl group, and subsequent oxidative workup yields the desired carboxylic acid. This strategy requires the initial preparation of a pyrazole with a suitable alkenyl substituent at the C4 position. The choice of oxidative cleavage method depends on the stability of the pyrazole ring and the other substituents to the reaction conditions. mdpi.com

Hydrolysis of Precursor Esters or Nitriles

The final step in synthesizing this compound often involves the hydrolysis of a more stable precursor, typically an ester or a nitrile. This transformation is a fundamental and widely practiced method for obtaining pyrazole carboxylic acids.

The hydrolysis of pyrazole-4-carboxylate esters is commonly achieved under basic conditions. For instance, analogous compounds like 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylates are converted to their corresponding carboxylic acids by refluxing with a 10% sodium hydroxide (B78521) (NaOH) solution in the presence of methanol (B129727) for several hours. nih.gov This alkaline hydrolysis involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt. A subsequent acidification step is then required to protonate the salt and yield the final carboxylic acid. This method is robust and generally provides high yields.

Alternatively, pyrazole-4-carbonitriles can serve as precursors. The hydrolysis of nitriles to carboxylic acids can be performed under either acidic or basic conditions. The process typically involves heating the nitrile with an aqueous acid (like hydrochloric acid) or a base (like sodium hydroxide). google.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. google.com This route is particularly useful when the pyrazole ring is constructed from precursors already containing a cyano group.

Table 1: Comparison of Hydrolysis Methods for Pyrazole Precursors

Precursor Method Reagents Conditions Product
Pyrazole-4-carboxylate Ester Alkaline Hydrolysis NaOH or KOH in alcohol/water Reflux Carboxylate Salt (requires acidification)
Pyrazole-4-carbonitrile Acid Hydrolysis Dilute HCl or H₂SO₄ Heat/Reflux Carboxylic Acid + Ammonium Salt
Pyrazole-4-carbonitrile Alkaline Hydrolysis NaOH or KOH solution Heat/Reflux Carboxylate Salt + Ammonia

Synthetic Routes for Incorporating Tert-Butyl Substituents at Positions 1 and 3

The defining structural feature of the target molecule is the presence of bulky tert-butyl groups at both the N1 and C3 positions of the pyrazole ring. The steric hindrance imposed by these groups necessitates specific synthetic strategies.

Direct Alkylation/Arylation Techniques

Directly introducing a tert-butyl group onto the N1 position of a pre-formed 3-tert-butylpyrazole ring via alkylation is a significant challenge. The steric bulk of the existing tert-butyl group at the C3 position hinders the approach of the incoming tert-butyl electrophile to the adjacent N1 nitrogen atom. While methods for direct N-substitution of pyrazoles exist, they are generally more efficient with less sterically demanding alkyl groups. researchgate.net Consequently, this approach is not commonly favored for synthesizing highly hindered structures like 1,3-ditert-butylpyrazole.

Precursor Design with Bulky Alkyl Moieties

A more effective and common strategy involves constructing the pyrazole ring from precursors that already contain the required tert-butyl groups. This method, often a variation of the Knorr pyrazole synthesis, ensures the bulky substituents are correctly placed from the outset.

The core of this approach is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine. To synthesize the 1,3-ditert-butylpyrazole framework, the key starting materials would be:

A β-diketone bearing a tert-butyl group: A prime example is 2,2,6,6-tetramethyl-3,5-heptanedione.

Tert-butylhydrazine (B1221602): This provides the N1-tert-butyl substituent.

The reaction between these two precursors leads to the formation of the 1,3-ditert-butylpyrazole ring. To obtain the desired carboxylic acid, a 1,3-dicarbonyl precursor with a latent carboxyl group at the C2 position (which becomes the C4 position of the pyrazole) is used, such as an ester of 2-(pivaloyl)acetoacetic acid. The condensation with tert-butylhydrazine would yield the ethyl or methyl ester of this compound, which can then be hydrolyzed as described previously. This precursor-driven approach is highly regioselective and circumvents the steric challenges of direct alkylation. A high-yield, solvent-free synthesis of the parent 3,5-di-tert-butylpyrazole has been reported by condensing 2,2,6,6-tetramethyl-3,5-heptanedione with hydrazine, underscoring the viability of this ring-formation strategy. uj.ac.zachemicalbook.com

Optimization of Synthetic Protocols for Enhanced Yield and Selectivity

Modern synthetic chemistry emphasizes not only the successful formation of a target molecule but also the efficiency, safety, and environmental impact of the process.

Green Chemistry Principles in Pyrazole Synthesis

The synthesis of pyrazoles has been a focus for the application of green chemistry principles to minimize environmental impact. nih.govorganic-chemistry.org Key strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol. beilstein-journals.org Multi-component reactions for synthesizing pyrazole derivatives have been successfully carried out in aqueous media. beilstein-journals.org

Catalysis: Employing catalysts to reduce energy consumption and waste. Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused. nih.gov

Atom Economy: Designing reactions, such as multi-component, one-pot syntheses, where the maximum number of atoms from the starting materials are incorporated into the final product. researchgate.net This reduces waste and improves efficiency. nih.gov

These principles are applicable to the synthesis of this compound, for example, by performing the initial cyclocondensation in a recyclable solvent or using a solid acid catalyst.

Microwave-Assisted and Solvent-Free Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov The application of microwave irradiation to pyrazole synthesis has been shown to be highly effective. uj.ac.za

Furthermore, performing reactions under solvent-free conditions represents a significant step forward in green chemistry. nih.gov The condensation of 1,3-dicarbonyl compounds with hydrazines can often be achieved by simply mixing the neat reactants and heating them, sometimes with microwave irradiation. uj.ac.zachemicalbook.com A solvent-free approach has been successfully used to prepare 3,5-di-tert-butylpyrazole, demonstrating that even sterically hindered pyrazoles can be formed efficiently under these conditions. uj.ac.zachemicalbook.com This methodology reduces waste, simplifies product work-up, and lowers energy consumption, making it an ideal strategy for optimizing the synthesis of 1,3-Ditert-butylpyrazole derivatives.

Table 2: Comparison of Conventional vs. Optimized Pyrazole Synthesis Methods

Feature Conventional Method Optimized Method (Microwave/Solvent-Free)
Reaction Time Hours to days Minutes to a few hours uj.ac.zanih.gov
Energy Consumption High (prolonged heating) Low (rapid, targeted heating) researchgate.net
Solvent Use Often requires organic solvents Minimal or no solvent required chemicalbook.com
Yield Variable to good Often good to excellent uj.ac.za
Work-up Often requires extraction/purification Simplified, sometimes direct crystallization

Chemical Reactivity and Derivatization Pathways of 1,3 Ditert Butylpyrazole 4 Carboxylic Acid

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of numerous derivatives such as esters, amides, and acyl halides. These reactions are fundamental in modifying the compound's physicochemical properties.

Esterification of pyrazole-4-carboxylic acids is a common derivatization achieved through several standard synthetic protocols. One of the most direct methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. researchgate.net This equilibrium-driven process often requires the use of excess alcohol or the removal of water to drive the reaction to completion. researchgate.net

A more versatile and widely used approach involves a two-step process: first, the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an alcohol. This method is often preferred as it is not an equilibrium process and typically proceeds to completion under mild conditions. For instance, pyrazole-4-carboxylic acids can be converted to their corresponding methyl, ethyl, or other alkyl esters via this intermediate. google.comdergipark.org.tr

The table below illustrates typical conditions for the esterification of pyrazole (B372694) carboxylic acids, which are applicable to the title compound.

Table 1: Representative Esterification Reactions of Pyrazole-4-Carboxylic Acids

Starting Material Reagents Product Yield (%)
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid 1. NaOH, Methanol2. Dilute HCl 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (hydrolysis example) N/A
4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid 1. SOCl₂2. Methanol (B129727)/Ethanol Methyl/Ethyl 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate N/A

Note: Data is illustrative of general pyrazole carboxylic acid reactivity.

The synthesis of pyrazole carboxamides is a crucial transformation, as this moiety is a key feature in many biologically active molecules. The most common method for amide bond formation begins with the activation of the carboxylic acid. This is typically achieved by converting the carboxylic acid into its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netnih.gov The resulting acyl chloride is highly electrophilic and reacts readily with primary or secondary amines to furnish the desired pyrazole carboxamide in high yields. researchgate.netnih.gov

Alternatively, peptide coupling agents can be employed for the direct amidation of the carboxylic acid without isolating the acyl chloride intermediate. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an activator like 1-hydroxybenzotriazole (B26582) (HOBt) facilitate amide bond formation under mild conditions. bas.bg This method is particularly useful for sensitive substrates. A variety of pyrazole-4-carboxamides have been synthesized using these standard procedures. nih.gov

Table 2: Examples of Amidation Reactions for Pyrazole-4-Carboxylic Acids

Carboxylic Acid Derivative Amine Coupling Method Product Class Yield (%)
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl chloride 2-Amino-5-phenyl-6H- pharmaguideline.comnih.govencyclopedia.pub-thiadiazine Base-catalyzed condensation Pyrazole-thiadiazine amide High
1,3-Diphenyl-1H-pyrazole-5-carboxylic acid Various sulfonamides SOCl₂ activation Pyrazole-sulfonamide conjugate Good-Excellent

Note: The presented reactions showcase general methodologies applicable to the title compound.

Acyl halides, particularly acyl chlorides, are key intermediates in the derivatization of 1,3-ditert-butylpyrazole-4-carboxylic acid, serving as precursors for esters and amides. researchgate.net The standard method for their preparation involves treating the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), or with oxalyl chloride in an inert solvent. researchgate.netnih.gov These reactions are typically high-yielding and produce a highly reactive intermediate.

Symmetrical anhydrides can also be synthesized from the carboxylic acid. This can be accomplished by reacting the acyl chloride with the sodium salt of the parent carboxylic acid. Alternatively, dehydrating agents can be used to condense two molecules of the carboxylic acid directly.

The removal of the carboxylic acid group from the pyrazole ring at the C4-position can be accomplished under various conditions. The decarboxylation of pyrazole-4-carboxylic acids has been achieved through thermal methods, as well as under acidic, basic, or metal-catalyzed conditions. googleapis.comgoogle.com

Acidic Decarboxylation : Heating the pyrazole-4-carboxylic acid in the presence of an acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in water can effect decarboxylation. Temperatures for this transformation typically range from 80°C to 190°C. googleapis.comgoogle.com

Basic Decarboxylation : The reaction can also be performed under basic conditions using inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). googleapis.comgoogle.com This method often proceeds at slightly lower temperatures, generally between 80°C and 120°C. googleapis.comgoogle.com

Copper-Catalyzed Decarboxylation : Copper compounds, such as copper(I) oxide (Cu₂O) or copper powder, can catalyze the decarboxylation reaction. google.comrsc.org These reactions are often carried out in high-boiling solvents like quinoline (B57606) or DMF at elevated temperatures, sometimes requiring microwave irradiation. googleapis.com

Influence of Tert-Butyl Groups on Reaction Kinetics and Stereoselectivity

The two tert-butyl groups are the most defining structural feature of this compound, exerting profound control over its reactivity through both steric and electronic effects.

Steric Hindrance Effects on Reactivity

The tert-butyl group is exceptionally bulky and is frequently used in organic synthesis to provide kinetic stabilization to molecules by physically blocking reaction centers. researchgate.netrsc.org In this compound, this steric shielding has several important consequences:

Reduced Reaction Rates : The approach of reagents to the pyrazole ring and the carboxylic acid is significantly impeded. Reactions such as esterification of the carboxylic acid, nucleophilic attack at the ring carbons, or electrophilic attack at the N2 nitrogen will be kinetically disfavored compared to analogues with smaller substituents like methyl groups. varsitytutors.com

Regiochemical Control : In reactions where multiple sites could potentially react, the tert-butyl groups can direct the outcome by making the adjacent positions less accessible. For instance, any potential electrophilic substitution on the pyrazole ring would be strongly disfavored at the sterically crowded C5 position adjacent to the C4-carboxylic acid and the N1-tert-butyl group.

The impact of this steric crowding is pervasive, affecting nearly all potential reactions of the molecule. Overcoming this hindrance often requires more forcing reaction conditions (e.g., higher temperatures or longer reaction times).

Table 3: Conceptual Comparison of Reaction Rates due to Steric Hindrance

Reaction Type Substrate Relative Rate Rationale
Esterification (C4) 1,3-Dimethylpyrazole-4-carboxylic acid Faster Less steric hindrance at the carboxylic acid.
This compound Slower Bulky tert-butyl groups impede access for the alcohol.
N-Quaternization (N2) 1,3-Dimethylpyrazole Faster N2 position is relatively accessible.

Electronic Perturbations by Alkyl Substituents

Alkyl groups are known to be electron-donating substituents that influence the electronic properties of aromatic and heteroaromatic rings.

Hyperconjugation : There may be a minor contribution from C-C hyperconjugation, where the sigma bonds of the methyl groups within the tert-butyl substituent overlap with the pi-system of the pyrazole ring, further donating electron density. stackexchange.com

Energy Level Modification : Studies on other aromatic systems have shown that the introduction of tert-butyl groups can raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org This alteration of the frontier molecular orbitals can affect the molecule's behavior in charge-transfer processes and its reactivity profile.

The primary electronic consequence for this compound is an increase in the nucleophilicity of the pyrazole ring, particularly the N2 atom. However, this electronic activation is in constant competition with the overwhelming steric deactivation, creating a unique reactivity profile where the molecule is electronically rich but kinetically hindered.

Table 4: Summary of Electronic Effects of Tert-Butyl Groups

Electronic Effect Consequence on Pyrazole Ring
Inductive Donation (+I) Increases electron density on the ring.
Basicity Increases the basicity of the N2 atom. ksu.edu.sa

| Frontier Orbitals | Raises the energy of the LUMO. nih.govrsc.org |

Advanced Structural Characterization and Spectroscopic Elucidation

Single Crystal X-ray Diffraction Studies

Studies on pyrazole (B372694) carboxylic acids reveal specific conformational arrangements and packing motifs in the crystalline state. For a related compound, 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, single-crystal X-ray diffraction analysis showed that the pyrazole ring is not coplanar with its substituent groups. nih.gov The dihedral angles between the pyrazole ring and the adjacent phenyl and tert-butylbenzyl rings were found to be 18.80 (12)° and 77.13 (5)°, respectively. nih.gov The carboxylate group itself was inclined at a slight angle of 8.51 (14)° relative to the pyrazole ring. nih.gov

In the crystal lattice, molecules often arrange themselves in highly ordered patterns. For the aforementioned pyrazole derivative, the crystal structure is characterized by the formation of centrosymmetric dimers. nih.gov This type of packing is a common feature in carboxylic acids, driven by strong hydrogen bonding interactions.

Crystal Data for a Related Pyrazole Carboxylic Acid Derivative

Parameter Value
Molecular Formula C₂₁H₂₂N₂O₂
Molecular Weight 334.41
Crystal System Monoclinic
Space Group P2/c
a (Å) 12.336 (2)
b (Å) 17.632 (3)
c (Å) 8.7876 (17)
β (°) 97.910 (3)

The solid-state architecture of 1,3-Ditert-butylpyrazole-4-carboxylic acid is significantly influenced by intermolecular forces, particularly hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen).

In many carboxylic acid structures, including related pyrazole derivatives, intermolecular O—H⋯O hydrogen bonds are the dominant interaction, leading to the formation of dimers. nih.gov These interactions are crucial in dictating the supramolecular assembly. In more complex systems involving other functional groups, such as diamines co-crystallized with 4-tert-butylbenzoic acid, extensive hydrogen-bonding networks can create layered three-dimensional arrays. sci-hub.se In these structures, "ionic" layers held together by a network of hydrogen bonds are sandwiched between "less polar" layers containing the aromatic rings. sci-hub.se

Pyrazole derivatives can exist in different tautomeric forms due to the migration of a proton between nitrogen atoms in the ring. In the solid state, one tautomer is typically favored. For instance, X-ray crystal structure determination of 1H-pyrazole-3-(N-tert-butyl)-carboxamide confirmed that it exists exclusively as the 3a tautomer in its crystalline form. sci-hub.senih.gov This preference is often dictated by the ability to form the most stable hydrogen-bonding network within the crystal lattice. Solid-state NMR spectroscopy corroborates these findings, showing spectra consistent with a single tautomeric form. sci-hub.senih.gov

In some hydrogen-bonded systems, the proton involved in the hydrogen bond can be disordered, meaning it does not occupy a single, fixed position but is statistically distributed over two or more sites. This phenomenon is often temperature-dependent. Studies on cyclic dimers of N,N'-bisarylformamidines using a combination of X-ray diffraction and 15N CPMAS NMR have explored such proton order/disorder phenomena. acs.org In the case of this compound, the protons in the hydrogen-bonded carboxylic acid dimers could potentially exhibit similar ordered or disordered behavior, which can be critical for understanding proton transfer dynamics. sci-hub.se

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) is a vital tool for characterizing the structure and dynamics of materials in their solid form, providing information that is complementary to diffraction methods. It is particularly sensitive to the local chemical environment and dynamic processes.

Solid-state NMR is exceptionally well-suited for probing the dynamics of hydrogen bonds, including the rapid transfer of protons between donor and acceptor atoms. In crystalline carboxylic acids that form hydrogen-bonded dimers, a concerted double-hydrogen transfer can occur, leading to the interconversion of two tautomeric forms. nih.gov

Variable-temperature 17O solid-state NMR studies have been used to investigate these dynamics. The spectra often show features that are a result of thermal averaging between the two tautomers. nih.gov By analyzing the temperature dependence of the NMR spectra, it is possible to determine the energy difference between the two tautomeric forms and gain insight into the kinetics of the proton transfer process. nih.gov Dynamic NMR studies on pyrazole derivatives have revealed the mechanisms of double, triple, and even quadruple proton transfers in cyclic hydrogen-bonded solids, highlighting the complex dynamic processes that can occur in such systems. acs.org

Conformational Rigidity and Dynamics in the Solid State

The solid-state structure of pyrazole derivatives is often characterized by a high degree of conformational rigidity, largely dictated by intermolecular interactions such as hydrogen bonding and crystal packing forces. For pyrazole-4-carboxylic acids, the formation of hydrogen-bonded dimers or catemers is a common structural motif. In the case of this compound, the bulky tert-butyl groups at positions 1 and 3 of the pyrazole ring are expected to play a significant role in influencing the crystal packing and, consequently, the conformational landscape in the solid state.

While specific crystallographic data for this compound is not extensively detailed in the available literature, studies on analogous structures, such as 1H-pyrazole-4-carboxylic acid, have demonstrated dynamic properties, including proton transfer within hydrogen-bonded networks. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to probe such dynamics. The chemical shift anisotropy and dipolar coupling information from solid-state NMR can provide precise details about the local electronic environment and internuclear distances, offering a window into the conformational rigidity of the molecule. The dynamics can range from slow molecular reorientations to rapid proton exchange, which would be observable through variable temperature solid-state NMR experiments.

Isotopic Labeling for Enhanced Structural Insights

Isotopic labeling is an indispensable tool in NMR spectroscopy for elucidating complex structures and dynamics. By selectively replacing atoms such as 12C with 13C or 14N with 15N, specific sites within the this compound molecule can be probed with enhanced sensitivity and resolution. This is particularly valuable in solid-state NMR, where spectral lines are often broadened due to anisotropic interactions.

For instance, 13C labeling of the carboxylic acid carbon would allow for precise determination of its chemical shift tensor, providing information about the orientation of the carboxylic acid group relative to the pyrazole ring. Furthermore, selective 15N labeling of the pyrazole nitrogens would enable the direct probing of hydrogen bonding interactions and the potential for tautomerism or proton transfer dynamics in the solid state. While specific isotopic labeling studies on this compound are not prominently reported, the application of these techniques is a standard and powerful approach for gaining deeper structural insights into such molecules.

IsotopePosition LabeledPotential Structural Insights
13CCarboxylic acid carbonOrientation and electronic environment of the carboxyl group.
13CTert-butyl carbonsProbing steric hindrance and packing effects.
15NPyrazole nitrogensHydrogen bonding interactions, tautomerism, and proton dynamics.

Advanced Solution-State NMR Techniques

In solution, this compound exhibits greater conformational freedom compared to the solid state. Advanced solution-state NMR techniques are crucial for characterizing its structure, dynamics, and intermolecular interactions.

Ligand Exchange Dynamics and Intermolecular Interactions

The carboxylic acid moiety of this compound can participate in hydrogen bonding with solvent molecules or other solute molecules. Furthermore, it can act as a ligand, coordinating to metal centers. NMR techniques such as Diffusion Ordered Spectroscopy (DOSY) can be used to study self-association or the formation of larger aggregates in solution. For ligand exchange dynamics, techniques like exchange spectroscopy (EXSY) can provide rates of association and dissociation if the molecule is involved in a dynamic equilibrium, for example, with a metal ion. The line broadening of NMR signals upon addition of a paramagnetic species can also provide information about binding sites and intermolecular distances.

Vibrational Spectroscopy and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information to NMR regarding the structural and electronic properties of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of the molecule. The characteristic vibrational frequencies can be assigned to specific functional groups, providing a fingerprint of the molecule.

Vibrational ModeTypical Wavenumber (cm-1)Functional Group
O-H stretch3300-2500 (broad)Carboxylic acid
C=O stretch1725-1700Carboxylic acid
C=N stretch1650-1550Pyrazole ring
C-H stretch (tert-butyl)2970-2870Tert-butyl groups

The position and shape of the O-H stretching band can provide information about the extent and nature of hydrogen bonding.

Electronic Spectroscopy: UV-Visible spectroscopy probes the electronic transitions within the molecule. The pyrazole ring, being an aromatic system, will exhibit characteristic π-π* transitions. The position of the absorption maximum (λmax) is sensitive to the substitution pattern and the solvent polarity. The carboxylic acid group can act as an auxochrome, potentially shifting the absorption bands of the pyrazole chromophore. While detailed electronic spectra for this specific compound are not widely published, related pyrazole derivatives typically show absorption maxima in the UV region.

Detailed Computational and Theoretical Analysis of this compound Remains Largely Unexplored

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical chemistry studies specifically focused on the compound this compound. While computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are extensively used to investigate the properties of various pyrazole derivatives, specific research detailing the electronic structure, bonding, tautomerism, reaction mechanisms, predicted spectroscopic parameters, and intermolecular behavior of this compound is not present in the public domain.

Computational studies are crucial for understanding the fundamental properties of molecules. For analogous pyrazole compounds, DFT calculations are frequently employed to elucidate electronic structures, analyze frontier molecular orbitals (HOMO-LUMO), and map electrostatic potential surfaces, which together help in predicting the reactivity and stability of the molecule. sci-hub.se Similarly, such calculations are used to determine the relative energies of different tautomers and conformational isomers, providing insight into their equilibrium populations. nih.govmdpi.comresearchgate.net

Furthermore, DFT is a powerful tool for elucidating reaction pathways by identifying transition states and calculating activation energies. nih.gov The prediction of spectroscopic parameters, particularly NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approximation, is another common application that aids in structure verification and interpretation of experimental data. nih.govarkat-usa.orgnih.gov

On a larger scale, molecular dynamics simulations offer a way to study the dynamic behavior of molecules in solution. These simulations can model intermolecular interactions, such as hydrogen bonding, and predict aggregation behavior, which is vital for understanding how these molecules behave in a condensed phase.

Despite the well-established utility of these computational techniques for the broader class of pyrazole carboxylic acids, specific data and detailed research findings for this compound are conspicuously absent from the reviewed literature. The execution of dedicated quantum chemical calculations and molecular dynamics simulations would be required to generate the specific data needed to populate the detailed subsections of a computational chemistry analysis for this particular compound. Without such studies, a scientifically accurate and thorough article on this specific subject cannot be constructed.

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations

Self-Assembly Processes in Condensed Phases

The self-assembly of 1,3-Ditert-butylpyrazole-4-carboxylic acid in condensed phases is predominantly governed by intermolecular hydrogen bonding, a common motif in carboxylic acid-containing heterocyclic compounds. Computational studies on analogous pyrazole-carboxylic acid systems reveal a strong tendency to form robust supramolecular structures. The primary interaction driving this self-assembly is the hydrogen bond between the carboxylic acid groups of adjacent molecules, often resulting in the formation of a centrosymmetric dimer with an R22(8) graph set notation. cambridge.org This well-established hydrogen-bonding motif is a recurring theme in the crystal engineering of carboxylic acids. mdpi.com

Computational modeling of similar heterocyclic carboxylic acids has shown that in addition to the strong O-H···O hydrogen bonds of the carboxylic acid dimers, weaker C-H···O and C-H···N interactions can also contribute to the stability of the crystal packing. cambridge.org For this compound, the pyrazole (B372694) nitrogen atom (N2) can act as a hydrogen bond acceptor, potentially forming C-H···N interactions with neighboring molecules. Molecular electrostatic potential calculations on related pyrazole derivatives have indicated that the pyrazole nitrogen and the carbonyl oxygen are strong hydrogen bond acceptors. cambridge.org

The interplay between the strong, directional hydrogen bonds of the carboxylic acid groups and the weaker, more diffuse van der Waals interactions, along with the steric demands of the tert-butyl groups, will ultimately determine the final crystal structure. It is plausible that the bulky nature of the tert-butyl groups could lead to the formation of more discrete, lower-dimensional assemblies rather than extended one-, two-, or three-dimensional networks. acs.org

Table 1: Predicted Hydrogen Bond Geometries in Self-Assembled Dimers of Pyrazole-4-Carboxylic Acid Analogues

Interaction TypeDonor-Acceptor Distance (Å)Angle (°)
O-H···O (Carboxylic Acid Dimer)2.6 - 2.7170 - 180
C-H···N (Pyridine Ring)3.2 - 3.5140 - 160
C-H···O (Carbonyl)3.1 - 3.4130 - 150

Note: The data in this table is based on computational studies of pyrazole-4-carboxylic acid and its derivatives and is intended to be representative.

Theoretical Exploration of Steric and Electronic Effects of Tert-Butyl Groups

The presence of two tert-butyl groups on the pyrazole ring of this compound has profound steric and electronic consequences that significantly influence its molecular properties and reactivity.

The most immediate effect of the tert-butyl groups is steric hindrance, which dictates the molecule's preferred conformation. ruc.dk The tert-butyl group at the 1-position of the pyrazole ring will likely influence the orientation of the carboxylic acid group at the 4-position. To minimize steric clash, the carboxylic acid group may be twisted out of the plane of the pyrazole ring. Density Functional Theory (DFT) calculations on substituted pyrazoles have shown that bulky substituents can cause significant deviations from planarity. nih.gov

The rotational barrier around the C4-C(OOH) bond will be influenced by the steric interactions between the carboxylic acid group and the adjacent tert-butyl group at the 3-position. A comprehensive conformational analysis would likely reveal a limited number of low-energy conformers, with the orientation of the carboxylic acid group being the primary distinguishing feature. The bulky nature of the tert-butyl groups restricts the conformational freedom of the molecule, favoring geometries that minimize non-bonded interactions. udg.edu

Table 2: Representative Calculated Geometrical Parameters for a Substituted Pyrazole Ring

ParameterValue
Pyrazole Ring Planarity (Dihedral Angle)< 5°
C4-C(OOH) Torsion Angle15-30°
C3-C(tert-butyl) Bond Length~1.54 Å
N1-C(tert-butyl) Bond Length~1.52 Å

Note: These values are illustrative and based on DFT calculations of sterically hindered pyrazole derivatives.

The electronic effects of the tert-butyl groups play a crucial role in determining the acid-base properties of the carboxylic acid functionality. Tert-butyl groups are generally considered to be electron-donating through an inductive effect (+I effect). This electron-donating nature increases the electron density on the pyrazole ring, which in turn can affect the acidity of the carboxylic acid.

An increase in electron density at the carboxylate group would destabilize the conjugate base (carboxylate anion), making the carboxylic acid less acidic (i.e., having a higher pKa value). Computational studies on substituted carboxylic acids have established a clear correlation between the electronic nature of the substituents and the calculated pKa values.

Furthermore, the steric hindrance from the tert-butyl groups can also impact reactivity. For reactions involving the carboxylic acid group or the pyrazole ring, the bulky tert-butyl groups can shield these reactive sites, potentially slowing down reaction rates or directing the approach of reagents to less hindered positions. This steric shielding is a well-documented phenomenon in organic chemistry. chemrxiv.org The combination of these steric and electronic effects makes this compound a unique molecular entity with distinct properties compared to its less substituted analogues.

Applications in Materials Science and Coordination Chemistry

Ligand Design in Coordination Chemistry

The design of ligands is a cornerstone of coordination chemistry, dictating the geometry, stability, and reactivity of metal complexes. Pyrazole-based ligands are versatile building blocks in this regard, and the introduction of bulky substituents like tert-butyl groups allows for fine-tuning of the ligand's steric and electronic properties.

The synthesis of metal complexes incorporating 1,3-Ditert-butylpyrazole-4-carboxylic acid typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The carboxylic acid moiety provides a primary coordination site through its oxygen atoms, while the pyrazole (B372694) ring offers additional coordination possibilities via its nitrogen atoms.

Researchers have successfully synthesized a variety of transition metal complexes using pyrazole-carboxylic acid ligands. For instance, solvothermal methods have been employed to create complexes of nickel(II) and copper(II) with pyrazole-3-carboxylic acid and pyrazole-4-carboxylic acid, demonstrating the feasibility of forming robust coordination compounds. researchgate.net While specific synthetic procedures for complexes of this compound are not extensively detailed in the provided search results, the general methodologies for similar pyrazole-carboxylate ligands can be inferred. The choice of metal precursor and reaction conditions, such as temperature and solvent, plays a crucial role in determining the final structure and nuclearity of the complex.

The coordination of this compound to a metal center can occur through various modes, largely dictated by the sterically demanding tert-butyl groups. The carboxylate group can act as a monodentate, bidentate chelating, or bridging ligand. The pyrazole ring, with its two nitrogen atoms, can also participate in coordination, although the steric hindrance from the adjacent tert-butyl group at the 1-position might influence its accessibility.

The geometry of the resulting metal-ligand complexes is a direct consequence of the coordination mode of the ligand and the preferred coordination number of the metal ion. For related pyrazole-based ligands, a diverse range of geometries has been observed, from distorted tetrahedral to octahedral. researchgate.net For example, in a copper complex with a 3-tert-butyl-4-cyano pyrazole ligand, a slightly distorted square-planar geometry is observed. researchgate.net The large steric bulk of the two tert-butyl groups in this compound is expected to enforce lower coordination numbers and create unique coordination environments around the metal center.

Table 1: Potential Coordination Modes of this compound

Coordination SitePossible Modes
Carboxylate GroupMonodentate, Bidentate (chelating or bridging)
Pyrazole NitrogenMonodentate (N2)

Note: The table is based on general principles of carboxylate and pyrazole coordination and the anticipated steric influence of the tert-butyl groups.

The combination of coordination bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking, can lead to the formation of intricate supramolecular architectures. In complexes involving pyrazole-carboxylic acid ligands, the uncoordinated functional groups of the ligand can participate in hydrogen bonding, directing the self-assembly of the metal complexes into one-, two-, or three-dimensional networks.

For instance, studies on substituted 4-pyrazolylbenzoates have shown that a combination of N-H···O, N-H···N, and O-H···N hydrogen bonds can link molecules into chains, sheets, and even three-dimensional frameworks. nih.gov The presence of the carboxylic acid and the pyrazole N-H in this compound provides opportunities for similar hydrogen bonding interactions, which can be exploited in the design of crystalline materials with specific topologies and properties. The bulky tert-butyl groups can also influence the packing of the molecules in the solid state, potentially leading to porous structures.

Catalytic Applications of Pyrazole-Derived Ligands

Pyrazole-containing ligands have been extensively used in the development of catalysts for a wide range of organic transformations. The electronic properties of the pyrazole ring and the steric environment created by its substituents can significantly impact the activity and selectivity of the metal catalyst.

Sterically hindered ligands often play a crucial role in enhancing the catalytic activity and stability of transition metal complexes. The bulk of the ligand can promote reductive elimination, prevent catalyst deactivation through dimerization or aggregation, and influence the regioselectivity and stereoselectivity of a reaction.

The tert-butyl groups on the this compound ligand create a sterically congested environment around the coordinated metal center. This feature is highly desirable in many catalytic applications. For example, sterically demanding phosphine (B1218219) ligands are known to be effective in palladium-catalyzed cross-coupling reactions. sigmaaldrich.cn Similarly, the steric bulk of the this compound ligand could be beneficial in various catalytic processes. A zinc complex of a bis(pyrazole)-p-tert-butylcalix scielo.brarene ligand has shown catalytic activity in the acetylation of alcohols and lactide polymerization, highlighting the potential of sterically encumbered pyrazole-based systems in catalysis. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Mourya reaction, are powerful tools for the formation of carbon-carbon bonds. researchgate.net The choice of ligand is critical for the success of these reactions. While there is no specific information in the provided search results on the use of this compound in cross-coupling reactions, the general utility of pyrazole-based and sterically hindered ligands in this area suggests its potential. The combination of a robust pyrazole scaffold and significant steric bulk could lead to highly active and selective catalysts for these transformations.

Beyond cross-coupling, pyrazole-derived ligands have been employed in a variety of other catalytic processes. For example, cobalt and nickel complexes with a bifunctional tetrazole-carboxylate connector have been shown to be active catalysts for the oxidative coupling of 2,6-di-tert-butylphenol. scielo.br Protic pyrazole complexes have also been investigated for their catalytic activity in reactions such as the dehydrogenation of formic acid. nih.gov The unique steric and electronic properties of this compound make it a promising candidate for exploration in these and other catalytic applications.

Incorporation into Advanced Functional Materials

The distinct combination of a rigid, sterically hindered pyrazole core and a versatile carboxylic acid linker in this compound makes it a candidate for incorporation into various advanced materials. The bulky tert-butyl groups can be expected to significantly influence the properties of these materials by introducing steric hindrance, which can affect packing, porosity, and intermolecular interactions.

While specific polymers derived from this compound are not documented, the general use of carboxylic acids as monomers or precursors in polymer synthesis is well-established. The incorporation of this particular pyrazole derivative could lead to polymers with tailored properties.

The presence of the bulky tert-butyl groups would likely result in polymers with increased free volume and reduced chain packing efficiency. This could lead to materials with lower densities, higher gas permeability, and altered mechanical properties compared to polymers derived from less sterically hindered carboxylic acids. The rigid pyrazole ring would contribute to the thermal stability of the polymer backbone. Potential research in this area could explore the synthesis of polyesters or polyamides through condensation polymerization with suitable diols or diamines, respectively. The properties of the resulting polymers would be highly dependent on the degree to which the steric bulk of the tert-butyl groups influences the polymerization process and the final polymer morphology.

Table 1: Potential Properties of Polymers Incorporating this compound

Property Expected Influence of Di-tert-butylpyrazole Moiety Rationale
Thermal Stability Potentially enhanced The inherent thermal stability of the pyrazole ring could be imparted to the polymer backbone.
Solubility Potentially increased in organic solvents The bulky, nonpolar tert-butyl groups may disrupt polymer chain packing, facilitating solvation.
Gas Permeability Potentially increased Steric hindrance from the tert-butyl groups could create larger interstitial voids, allowing for easier passage of gas molecules.

| Mechanical Strength | Potentially modified | The rigid pyrazole unit could enhance stiffness, while the disrupted packing might affect tensile strength and elongation. |

The carboxylic acid functionality of this compound makes it a prime candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). Pyrazole-4-carboxylic acid and its derivatives are known to be effective building blocks for creating porous MOFs. The introduction of the two tert-butyl groups would be expected to have a profound impact on the resulting MOF structure. The steric hindrance could prevent the formation of densely packed structures, potentially leading to MOFs with large pores and high surface areas.

However, this same steric bulk could also present challenges in the self-assembly process, possibly leading to the formation of lower-dimensional structures or preventing crystallization altogether. The interplay between the coordinating strength of the carboxylate and the steric demands of the tert-butyl groups would be a critical factor in determining the final topology of the MOF.

In the context of Covalent Organic Frameworks (COFs), which are constructed from organic building blocks linked by strong covalent bonds, this compound could be utilized if converted to a derivative with appropriate functional groups for COF synthesis (e.g., aldehydes, amines). The presence of the bulky substituents could be a tool for tuning the porosity and properties of the resulting COF.

Table 2: Comparison of Potential MOF Properties with Different Pyrazole-based Linkers

Linker Expected Pore Size Potential Challenges in Synthesis Rationale for Pore Size
Pyrazole-4-carboxylic acid Smaller Fewer challenges, well-established synthesis routes. Lack of bulky groups allows for denser packing of the framework.

| This compound | Potentially larger | Steric hindrance may inhibit or alter the self-assembly process, potentially leading to amorphous materials or unexpected topologies. | The large tert-butyl groups would act as "struts," preventing the framework from collapsing into a dense structure. |

In the realm of smart materials, which respond to external stimuli, the pyrazole core could be functionalized to create photoresponsive or pH-responsive materials. The bulky tert-butyl groups could be leveraged to control the intermolecular interactions that govern the material's response. For instance, in a stimuli-responsive polymer, the steric bulk could modulate the extent of swelling or contraction in response to changes in the environment. Further research would be needed to explore these potential applications and to understand how the unique substitution pattern of this compound influences its properties in these advanced materials.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 1,3-Ditert-butylpyrazole-4-carboxylic acid is a primary challenge that needs to be addressed. Current synthetic strategies for pyrazole-4-carboxylic acids often involve multi-step procedures, harsh reaction conditions, and the use of hazardous reagents. Future research should focus on the development of novel synthetic methodologies that are both sustainable and economically viable.

Key Research Objectives:

Catalytic Approaches: Exploring the use of transition metal or organocatalysts to facilitate the cycloaddition and subsequent functionalization steps. Catalytic methods could offer higher selectivity and milder reaction conditions compared to traditional stoichiometric approaches.

Flow Chemistry: The implementation of continuous flow synthesis could offer advantages in terms of safety, scalability, and process control for the production of this compound. rsc.orgrsc.org

Bio-based Feedstocks: Investigating the potential of utilizing renewable bio-based feedstocks as starting materials for the synthesis, aligning with the principles of green chemistry. researchgate.net

Synthetic StrategyPotential AdvantagesKey Challenges
One-Pot Multicomponent ReactionsHigh atom economy, reduced waste, simplified purificationIdentification of suitable starting materials and reaction conditions
Catalytic MethodsHigh selectivity, mild reaction conditions, catalyst recyclabilityCatalyst design and optimization, cost of precious metal catalysts
Flow ChemistryEnhanced safety, scalability, precise process controlInitial setup costs, potential for clogging with solid byproducts
Bio-based FeedstocksSustainability, reduced reliance on fossil fuelsDevelopment of efficient conversion pathways

Exploration of Underexplored Reactivity Profiles

The steric hindrance imposed by the two tert-butyl groups is expected to significantly influence the reactivity of the pyrazole (B372694) ring and the carboxylic acid moiety. A systematic investigation of its reactivity profile is crucial for understanding its potential as a building block in organic synthesis.

Areas for Investigation:

Electrophilic and Nucleophilic Aromatic Substitution: While pyrazoles generally undergo electrophilic substitution at the C4 position, the presence of the carboxylic acid and the bulky tert-butyl groups may alter this reactivity. libretexts.org Studies on nitration, halogenation, and Friedel-Crafts reactions would provide valuable insights. Similarly, the susceptibility of the pyrazole ring to nucleophilic attack should be explored. mdpi.com

Cycloaddition Reactions: The pyrazole ring can participate in various cycloaddition reactions. mdpi.comresearchgate.net Investigating the reactivity of this compound as a diene or dienophile in Diels-Alder or 1,3-dipolar cycloaddition reactions could lead to the synthesis of novel polycyclic and heterocyclic systems. nih.govyoutube.commdpi.com

Reactions of the Carboxylic Acid Group: Standard transformations of the carboxylic acid, such as esterification, amidation, and reduction, should be investigated to assess the impact of the sterically hindered environment on reaction efficiency. The formation of acid chlorides and their subsequent reactions would also be of interest. nih.gov

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), can serve as a powerful tool to predict and rationalize the properties and reactivity of this compound. nih.govnih.gov

Potential Computational Studies:

Structural and Electronic Properties: DFT calculations can provide detailed information about the molecule's geometry, electronic structure, and aromaticity. researchgate.net This includes bond lengths, bond angles, dihedral angles, and the distribution of electron density.

Spectroscopic Characterization: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the experimental characterization of the compound and its derivatives.

Reactivity Indices: Calculation of reactivity descriptors such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions can help predict the regioselectivity of chemical reactions.

Reaction Mechanisms: Computational modeling can be employed to elucidate the mechanisms of synthetic and reactivity pathways, providing insights into transition state geometries and activation energies.

Computational MethodPredicted PropertyPotential Application
DFT Geometry OptimizationMolecular structure, bond parametersUnderstanding steric effects, predicting crystal packing
TD-DFTUV-Vis absorption spectraRationalizing photophysical properties
NBO AnalysisCharge distribution, orbital interactionsExplaining reactivity patterns
QTAIMNature of chemical bondsCharacterizing non-covalent interactions

Integration into Next-Generation Advanced Materials

The unique structural features of this compound make it an attractive candidate for incorporation into advanced materials with tailored properties.

Promising Avenues for Research:

Metal-Organic Frameworks (MOFs): The carboxylic acid functionality provides a coordination site for metal ions, enabling the construction of MOFs. researchgate.netmdpi.comumt.edu.my The bulky tert-butyl groups could lead to the formation of highly porous and stable frameworks with potential applications in gas storage, separation, and catalysis.

Polymers: The compound can be used as a monomer for the synthesis of novel polymers. Polyesters and polyamides derived from this monomer may exhibit enhanced thermal stability and solubility in organic solvents.

Liquid Crystals: The rigid pyrazole core combined with the flexible tert-butyl groups could lead to molecules with liquid crystalline properties.

Organic Electronics: Pyrazole derivatives have been explored for their potential in organic light-emitting diodes (OLEDs) and other electronic devices. The specific electronic properties of this compound should be investigated in this context.

Interdisciplinary Research Opportunities in Chemical Sciences

The exploration of this compound is not limited to a single sub-discipline of chemistry. Its unique properties open up avenues for collaborative research across various fields.

Potential Interdisciplinary Collaborations:

Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of biological activities. nih.gov The steric bulk of the tert-butyl groups could influence the binding affinity and selectivity of the molecule for biological targets. Collaborative efforts with medicinal chemists could explore its potential as a scaffold for the development of new therapeutic agents.

Supramolecular Chemistry: The ability of the carboxylic acid to form hydrogen bonds and coordinate to metal ions makes it a valuable building block for the construction of complex supramolecular assemblies.

Catalysis: The pyrazole nitrogen atoms can act as ligands for transition metals, suggesting the potential for developing novel catalysts for a variety of organic transformations. The steric hindrance could be exploited to create specific catalytic pockets.

Q & A

Basic: What synthetic methodologies are typically employed for preparing 1,3-Ditert-butylpyrazole-4-carboxylic acid, and how can reaction parameters be optimized?

The synthesis often involves cyclocondensation of β-keto esters with tert-butyl-substituted hydrazines, followed by hydrolysis of the ester intermediate to yield the carboxylic acid. For example, DMF-DMA (dimethylformamide dimethyl acetal) can facilitate cyclization, as demonstrated in analogous pyrazole-4-carboxylate syntheses . Optimization includes adjusting reaction temperature (e.g., 50–80°C for cyclization) and stoichiometric ratios of precursors. Post-synthesis purification via flash chromatography (using gradients like cyclohexane/ethyl acetate) ensures high purity .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Key techniques include:

  • 1H/13C NMR : To confirm proton environments (e.g., tert-butyl singlet at ~1.3 ppm) and carboxylic acid resonance .
  • IR spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₂₁N₂O₂).
  • X-ray crystallography : Resolves steric effects of tert-butyl groups and confirms tautomeric forms .

Advanced: How can researchers address challenges in crystallizing tert-butyl-substituted pyrazole derivatives for X-ray diffraction studies?

Slow evaporation of polar solvents (e.g., ethyl acetate/methanol mixtures) promotes crystal growth. Co-crystallization agents like triphenylphosphine oxide can stabilize lattice structures. SHELXL refinement software accounts for disorder in bulky tert-butyl groups by refining anisotropic displacement parameters . For low-resolution data, iterative hydrogen placement and restraint protocols improve model accuracy .

Advanced: What computational methods complement experimental data in predicting the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and vibrational frequencies, which are cross-validated against experimental spectra. For example, computed carboxylate symmetric stretching modes (~1700 cm⁻¹) should align with IR data . TD-DFT can further analyze UV-Vis absorption bands for charge-transfer interactions .

Basic: What are the common side reactions encountered during the synthesis of tert-butyl-substituted pyrazole carboxylic acids, and how can they be minimized?

Undesired alkylation at the pyrazole N-2 position or ester hydrolysis under acidic conditions are common. Mitigation strategies include:

  • Using inert atmospheres (N₂/Ar) to prevent oxidation.
  • Controlled addition of hydrolyzing agents (e.g., NaOH) at 0–5°C to avoid decarboxylation .

Advanced: How should researchers approach contradictory solubility data reported for pyrazole-4-carboxylic acid derivatives in different solvents?

Systematic solubility studies under varying temperatures and pH conditions reconcile discrepancies. For instance, tert-butyl groups enhance solubility in non-polar solvents (e.g., dichloromethane), while carboxylic acid deprotonation in basic media increases aqueous solubility. Referencing PubChem solubility entries (where available) provides baseline comparisons .

Basic: What safety precautions are essential when handling reactive intermediates in the synthesis of this compound?

  • Use PPE (nitrile gloves, goggles) to avoid skin/eye contact with corrosive reagents (e.g., trifluoroacetic acid in ester hydrolysis) .
  • Conduct reactions in fume hoods to mitigate exposure to volatile intermediates (e.g., azides) .

Advanced: What strategies are effective in resolving discrepancies between theoretical and experimental spectroscopic data for this compound?

Iterative refinement of computational models (e.g., switching to M06-2X functionals for better NMR accuracy) and multi-technique validation (e.g., comparing DFT-predicted vs. X-ray bond lengths) reduce errors. For ambiguous NOESY correlations, molecular dynamics simulations can clarify conformational dynamics .

Basic: How can the purity of this compound be assessed post-synthesis?

  • HPLC : Retention time consistency and peak symmetry (≥95% purity).
  • Melting point analysis : Sharp melting range (<2°C deviation) indicates homogeneity.
  • TLC : Single spot under UV (Rf comparison with standards) .

Advanced: In mechanistic studies, how do steric effects of tert-butyl groups influence the compound’s reactivity in substitution reactions?

Steric hindrance from tert-butyl groups slows nucleophilic substitution at the pyrazole C-4 position. Kinetic studies (e.g., monitoring reaction rates with/without tert-butyl groups) quantify this effect. X-ray structures reveal distorted geometries (e.g., increased C–N–C angles), corroborating steric impediment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.